methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound that belongs to the class of imidazo[2,1-f]purines. This compound has a multi-ring structure with several functional groups, making it an interesting subject of study in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically begins with readily available precursors such as 1-methyl-2,4-dioxo-7,8-diphenylpurine and methyl bromoacetate.
Reaction Steps:
The initial step involves the formation of the imidazole ring through a cyclization reaction.
Subsequent steps include oxidation and methylation to achieve the final structure.
Conditions: Typical conditions involve the use of anhydrous solvents, inert atmosphere (e.g., nitrogen), and controlled temperature to optimize yield and purity.
Industrial Production Methods: Industrial production methods may involve:
Scale-Up Reactions: Adapting laboratory procedures to larger scales with optimized parameters.
Continuous Flow Synthesis: Enhancing reaction efficiency and safety.
Catalysts and Reagents: Using specific catalysts to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be performed using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles under suitable conditions.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield corresponding alcohols.
Scientific Research Applications
Chemistry:
Synthesis Studies: Understanding the mechanisms of complex organic reactions.
Catalyst Development: Designing novel catalysts for improved reaction efficiency.
Biology:
Enzyme Inhibition: Investigating potential enzyme inhibitors for biological pathways.
Receptor Binding: Studying interactions with cellular receptors.
Medicine:
Drug Development: Exploring potential therapeutic applications for various diseases.
Pharmacokinetics: Analyzing the absorption, distribution, metabolism, and excretion of the compound.
Industry:
Material Science: Developing advanced materials with unique properties.
Chemical Engineering: Improving industrial processes and product formulations.
Mechanism of Action
The mechanism by which methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate exerts its effects typically involves:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways: Modulating biochemical pathways to achieve desired effects, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Methyl 2-(2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Ethyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Propyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Uniqueness:
Functional Groups: The presence of specific functional groups that influence chemical behavior.
Reactivity: Differences in reactivity patterns due to structural variations.
Applications: Distinct applications in scientific research and industry based on unique properties.
This compound, with its intricate structure and diverse functional groups, offers a wide range of applications and research opportunities in various fields.
Properties
CAS No. |
887880-81-1 |
---|---|
Molecular Formula |
C23H19N5O4 |
Molecular Weight |
429.436 |
IUPAC Name |
methyl 2-(4-methyl-1,3-dioxo-6,7-diphenylpurino[7,8-a]imidazol-2-yl)acetate |
InChI |
InChI=1S/C23H19N5O4/c1-25-20-19(21(30)27(23(25)31)14-18(29)32-2)26-13-17(15-9-5-3-6-10-15)28(22(26)24-20)16-11-7-4-8-12-16/h3-13H,14H2,1-2H3 |
InChI Key |
XXQWGUULIVGEBB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.